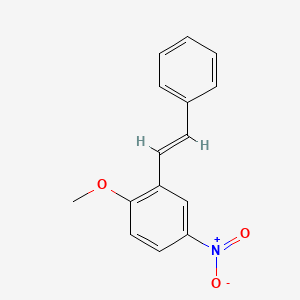

1-Methoxy-4-nitro-2-styrylbenzene

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H13NO3 |

|---|---|

Poids moléculaire |

255.27 g/mol |

Nom IUPAC |

1-methoxy-4-nitro-2-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C15H13NO3/c1-19-15-10-9-14(16(17)18)11-13(15)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+ |

Clé InChI |

SVNUSCGPEHGOAJ-BQYQJAHWSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CC=C2 |

SMILES canonique |

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Methoxy 4 Nitro 2 Styrylbenzene

Direct Synthesis Strategies for the 1-Methoxy-4-nitro-2-styrylbenzene Scaffold

The formation of the carbon-carbon double bond connecting the two aromatic rings in this compound can be achieved through several robust synthetic methods. These approaches primarily involve either the direct coupling of a substituted benzene (B151609) with a styrene (B11656) derivative or the construction of the alkene bridge through olefination reactions.

Palladium-Catalyzed Coupling Reactions for Styrylbenzene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and the Mizoroki-Heck reaction is particularly well-suited for the synthesis of substituted alkenes. wikipedia.org

The Mizoroki-Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene. wikipedia.org However, recent advancements have enabled the use of nitroarenes as coupling partners, where the nitro group functions as a leaving group. This "denitrative" Mizoroki-Heck reaction is a highly attractive method for synthesizing styrylbenzenes directly from readily available nitroaromatic compounds. semanticscholar.orgchemrxiv.org

The reaction of a nitroarene with an alkene, such as styrene, is typically promoted by a palladium catalyst. researchgate.net Studies have shown that a catalyst system comprising a palladium source, like Palladium(II) acetylacetonate (Pd(acac)₂), and a bulky electron-rich phosphine ligand, such as BrettPhos, is particularly effective for this transformation. semanticscholar.orgdoi.org This catalytic system facilitates the alkenylation of a variety of nitroarenes. nih.gov The reaction is generally carried out at elevated temperatures, often around 150 °C, in a suitable solvent. semanticscholar.orgdoi.org

For the specific synthesis of this compound, a potential pathway would involve the denitrative coupling of a dinitro-substituted precursor, such as 1-methoxy-2,4-dinitrobenzene, with styrene. The regioselectivity of such a reaction would be a critical factor. Alternatively, a more conventional Mizoroki-Heck reaction could be employed, starting from a halogenated precursor like 2-halo-1-methoxy-4-nitrobenzene and coupling it with styrene. wikipedia.org

A summary of typical conditions for the denitrative Mizoroki-Heck reaction is presented below.

| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(acac)₂ / BrettPhos | 4-Nitrotoluene, Styrene | Cs₂CO₃ | PhCF₃ | 150 | 79 | doi.org |

| Pd(acac)₂ / BrettPhos | 1-Methoxy-4-nitrobenzene, Styrene | Cs₂CO₃ | PhCF₃ | 150 | 79 | doi.org |

| Pd/BrettPhos | Nitroarenes, Styrene derivatives | - | - | - | - | semanticscholar.orgresearchgate.net |

Besides the Mizoroki-Heck reaction, other palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are fundamental for C-C bond formation. mdpi.comorganic-chemistry.org These methods would typically involve a precursor like 1-iodo-2-methoxy-4-nitrobenzene, which can be coupled with an organometallic styrene derivative. scbt.comnih.gov

The Suzuki reaction couples an organoboron compound with an organohalide. mdpi.com For the synthesis of this compound, this would entail the reaction of 1-iodo-2-methoxy-4-nitrobenzene with a styrylboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov

The Stille reaction utilizes an organotin reagent (organostannane) to couple with an organic halide. wikipedia.org This reaction is highly versatile with few limitations on the coupling partners. organic-chemistry.org The synthesis of the target molecule via a Stille coupling would involve reacting 1-iodo-2-methoxy-4-nitrobenzene with a styrylstannane, again in the presence of a palladium catalyst. Organostannanes are stable to air and moisture, which can be an advantage in synthesis. wikipedia.org

Wittig and Horner-Wittig Olefination Routes for Styrylbenzene Formation

Olefination reactions provide an alternative and powerful strategy for constructing the styryl C-C double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting carbonyl compounds into alkenes. wikipedia.orgwikipedia.org

The Wittig reaction employs a phosphonium ylide (a Wittig reagent) to react with an aldehyde or ketone. wikipedia.orglibretexts.org To synthesize this compound via this route, a precursor such as 2-formyl-1-methoxy-4-nitrobenzene would be required. This aldehyde would then be reacted with benzyltriphenylphosphonium ylide. The geometry of the resulting alkene is dependent on the nature of the ylide; unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This method typically offers excellent (E)-selectivity for the resulting alkene. nrochemistry.comorganic-chemistry.org The phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding phosphonium ylides and react readily with aldehydes. uta.edu A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.org The synthesis of this compound via the HWE reaction would involve reacting 2-formyl-1-methoxy-4-nitrobenzene with the carbanion derived from diethyl benzylphosphonate.

| Olefination Reaction | Carbonyl Precursor | Ylide/Phosphonate Precursor | Typical Base | Resulting Alkene Stereochemistry | Reference |

| Wittig Reaction | 2-Formyl-1-methoxy-4-nitrobenzene | Benzyltriphenylphosphonium halide | n-BuLi, NaH, NaOMe | (Z) for unstabilized ylides | wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | 2-Formyl-1-methoxy-4-nitrobenzene | Diethyl benzylphosphonate | NaH, NaOMe | Predominantly (E) | wikipedia.orgnrochemistry.comorganic-chemistry.org |

Other C-C Bond Forming Reactions for Aryl-Alkene Linkages

While palladium-catalyzed couplings and olefination reactions are the most prominent methods, other C-C bond-forming reactions can also be considered for the synthesis of aryl-alkene linkages. These can include variations of coupling reactions or more classical condensation methods, although their applicability may be limited by the functional groups present in the target molecule.

Precursor Synthesis and Functional Group Interconversion on Benzene, 1-Methoxy-4-nitro-

The successful synthesis of this compound is critically dependent on the availability of the appropriately functionalized precursor, Benzene, 1-methoxy-4-nitro- (also known as 4-nitroanisole). nist.gov

The synthesis of 1-methoxy-4-nitrobenzene is typically achieved through the Williamson ether synthesis. One common approach involves the reaction of sodium 4-nitrophenoxide with a methylating agent like bromomethane. stackexchange.com This SN2 reaction is generally favored over the alternative of reacting 4-nitrobromobenzene with sodium methoxide, which would proceed through a nucleophilic aromatic substitution (SNAr) mechanism. stackexchange.com

Once 1-methoxy-4-nitrobenzene is obtained, further functionalization is necessary to prepare it for the coupling or olefination reactions described above. This involves functional group interconversions . fiveable.meub.eduvanderbilt.edu

For Mizoroki-Heck or other cross-coupling reactions , a leaving group, typically a halogen, needs to be introduced at the C2 position. This can be achieved through electrophilic halogenation (e.g., iodination) of 1-methoxy-4-nitrobenzene to yield precursors like 1-iodo-2-methoxy-4-nitrobenzene. scbt.comnih.gov The directing effects of the methoxy (B1213986) and nitro groups will influence the regioselectivity of this halogenation.

For Wittig or HWE reactions , a formyl group must be introduced at the C2 position. This can be accomplished through various formylation methods, such as the Vilsmeier-Haack or Duff reaction, on the 1-methoxy-4-nitrobenzene ring. The reactivity and regioselectivity of these reactions would need to be carefully controlled.

Nucleophilic Aromatic Substitution Pathways for Methoxy-Nitrobenzene Derivatization

Nucleophilic Aromatic Substitution (SNAr) serves as a powerful method for the derivatization of methoxy-nitrobenzene precursors, which are essential building blocks for more complex structures like this compound. The viability of SNAr reactions hinges on the electronic properties of the aromatic ring. For a substitution to occur, the ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups.

The nitro group (–NO₂) is a potent activating group for SNAr reactions due to its ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. In the context of synthesizing precursors for this compound, a hypothetical SNAr pathway could involve a di-nitro- or halo-nitro-substituted anisole (B1667542) derivative. For instance, a halogen atom positioned ortho or para to a nitro group on an anisole ring would be susceptible to displacement by a variety of nucleophiles.

This pathway allows for the introduction of a wide array of functional groups, which can then be used as handles for further synthetic transformations, such as the construction of the styryl moiety. The choice of nucleophile, solvent, and reaction temperature are critical parameters that must be optimized to achieve the desired substitution product in high yield.

Electrophilic Aromatic Substitution for Nitro-Methoxybenzene Introduction

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class in organic chemistry for the functionalization of aromatic rings. In the synthesis of nitro-methoxybenzene precursors, EAS is primarily employed to introduce the nitro group onto a methoxy-substituted benzene ring (anisole).

The methoxy group (–OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. Consequently, the nitration of anisole typically yields a mixture of ortho-nitroanisole and para-nitroanisole. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

The regioselectivity of the nitration can be influenced by steric hindrance and reaction conditions. The para isomer is often the major product due to the steric bulk of the methoxy group hindering attack at the ortho position. To synthesize a precursor for this compound, which has a meta relationship between the methoxy and nitro groups relative to the styryl position, a multi-step synthetic strategy would be required, potentially involving the protection of certain positions or the use of starting materials with pre-defined substitution patterns.

Strategic Derivatization of this compound

Once the this compound scaffold is synthesized, its functional groups offer numerous opportunities for strategic derivatization to modulate its chemical and physical properties.

Modification of the Nitro Group Functionality

The nitro group is one of the most versatile functional groups in organic synthesis, and its transformation on the this compound core can lead to a variety of important derivatives. The most common modification is the reduction of the nitro group to an amino group (–NH₂). This transformation can be achieved using several methods, preserving the integrity of the styryl double bond and the methoxy group.

Common methods for the selective reduction of an aromatic nitro group include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid masterorganicchemistry.comcommonorganicchemistry.com. Milder conditions using reagents like tin(II) chloride (SnCl₂) are also effective and can be advantageous when other sensitive functional groups are present wikipedia.org.

The resulting amino group can then serve as a key intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a range of other substituents, or acylation to form amides.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT | Highly efficient; may also reduce C=C double bonds under harsh conditions. |

| Fe, HCl/AcOH | Reflux | Classical and cost-effective method. |

| SnCl₂·2H₂O | Ethanol, Reflux | Mild conditions, good for substrates with other reducible groups. |

| Zn, AcOH | Room Temperature | Mild conditions, can be slow but selective. researchgate.net |

Transformations of the Methoxy Group

The methoxy group on the aromatic ring is relatively stable but can be transformed, most commonly through ether cleavage to yield a hydroxyl group (–OH). This demethylation reaction unmasks a phenolic functionality, which significantly alters the electronic properties and reactivity of the molecule and provides a new site for derivatization.

Standard reagents for the cleavage of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. Other reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) can also be used, though they often require harsh conditions. More recent methods offer milder conditions for demethylation organic-chemistry.org. The resulting phenol (B47542) can undergo a variety of reactions, including O-alkylation, O-acylation, and electrophilic substitution reactions on the newly activated aromatic ring.

Table 2: Common Reagents for Aryl Methoxy Ether Cleavage

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to RT | Highly effective but requires stoichiometric amounts and careful handling. |

| Hydroiodic Acid (HI) | Acetic Acid, Reflux | Harsh conditions, not suitable for sensitive substrates. |

| Pyridinium Hydrochloride | Melt, ~200 °C | High temperature required. |

Diversification of the Styryl Moiety

The styryl moiety, characterized by its carbon-carbon double bond, is a key site for chemical diversification. The alkene functionality can undergo a range of addition and oxidation reactions.

Oxidation : The double bond can be oxidatively cleaved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄). This would break down the styryl linker to yield corresponding aldehydes or carboxylic acids on each aromatic fragment. Epoxidation of the double bond using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would form an epoxide, a versatile intermediate for further reactions.

Photocyclization : Stilbene (B7821643) and its derivatives are known to undergo photochemical 6π-electrocyclization reactions upon UV irradiation, followed by oxidation, to form phenanthrene skeletons researchgate.net. This provides a pathway to complex, fused aromatic systems.

Introduction of Additional Substituents onto the Aromatic Rings

Further functionalization of the this compound molecule can be achieved by introducing additional substituents onto either of the two aromatic rings through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present.

On the methoxy- and nitro-substituted ring, the situation is complex. The methoxy group is an activating ortho, para-director, while the nitro group is a deactivating meta-director. The styryl group is generally considered a weakly activating ortho, para-director. The combined influence of these groups would need to be carefully considered to predict the site of further substitution. The positions ortho to the activating methoxy group are likely targets, although steric hindrance from the adjacent styryl group would be a significant factor.

On the unsubstituted phenyl ring of the styryl moiety, the vinyl group directs incoming electrophiles to the ortho and para positions. Therefore, reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation would be expected to occur at these positions, leading to a range of di-, tri-, and polysubstituted stilbenoid derivatives. Careful control of reaction conditions would be necessary to achieve selectivity and avoid polymerization or side reactions involving the alkene.

Stereochemical Control in Styrylbenzene Synthesis (E/Z Isomerism)

Methodologies for Stereoselective Olefin Formation

Several powerful synthetic methods are employed to control the E/Z geometry of the double bond in styrylbenzene derivatives. The choice of reaction and its specific conditions are critical in dictating the stereochemical outcome.

The Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used modification of the Wittig reaction and is renowned for its high E-selectivity. wikipedia.orgorganic-chemistry.org It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. For the synthesis of (E)-1-methoxy-4-nitro-2-styrylbenzene, this would typically involve the reaction of a benzylphosphonate with 2-methoxy-5-nitrobenzaldehyde or the reaction of a 2-methoxy-5-nitrobenzylphosphonate with benzaldehyde. The use of stabilized phosphonate ylides in the HWE reaction generally leads to the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org

Key factors influencing the high E-selectivity of the HWE reaction include the nature of the phosphonate ester, the base used for deprotonation, the reaction solvent, and the temperature. The reaction generally proceeds via a mechanism that allows for equilibration to the more stable anti-oxaphosphetane intermediate, which then collapses to form the (E)-alkene.

Interactive Data Table: Representative E-selectivity in Horner-Wadsworth-Emmons Reactions

| Aldehyde Substrate | Phosphonate Reagent | Base | Solvent | Temperature (°C) | E/Z Ratio |

| Benzaldehyde | Diethyl benzylphosphonate | NaH | THF | 25 | >95:5 |

| 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | NaOEt | EtOH | 25 | >98:2 |

| Benzaldehyde | Diethyl (4-methoxybenzyl)phosphonate | KHMDS | THF | -78 to 25 | >95:5 |

| 2-Nitrobenzaldehyde | Diethyl benzylphosphonate | DBU | CH3CN | 25 | >90:10 |

Note: This table presents typical E-selectivity observed in HWE reactions of substituted benzaldehydes and benzylphosphonates, analogous to the synthesis of this compound.

The Wittig Reaction: The classical Wittig reaction, which utilizes a phosphonium ylide, offers a pathway to both E and Z isomers, with the stereochemical outcome being highly dependent on the nature of the ylide. elsevierpure.com

Non-stabilized Ylides: Generally, non-stabilized ylides (where the group attached to the ylidic carbon is alkyl or H) react under kinetic control to predominantly form the (Z)-alkene. stackexchange.com This is attributed to the irreversible formation of a cis-oxaphosphetane intermediate. For the synthesis of (Z)-1-methoxy-4-nitro-2-styrylbenzene, this would involve the reaction of a non-stabilized 2-methoxy-5-nitrobenzylphosphonium ylide with benzaldehyde. The presence of lithium salts can sometimes influence the stereoselectivity. scispace.com

Stabilized Ylides: In contrast, stabilized ylides (containing an electron-withdrawing group on the ylidic carbon) tend to form the (E)-alkene as the major product, similar to the HWE reaction. stackexchange.com

The Heck Reaction: The palladium-catalyzed Heck reaction is another powerful tool for the synthesis of styrylbenzenes, typically yielding the (E)-isomer with high selectivity. researchgate.netlibretexts.org The reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. To synthesize this compound, one could react 2-halo-5-nitroanisole with styrene. The mechanism generally proceeds through a syn-addition of the aryl-palladium species to the alkene, followed by a syn-β-hydride elimination, which favors the formation of the sterically less hindered (E)-product. libretexts.org

Isomerization Studies and Control

Once a particular isomer of this compound is synthesized, it may be desirable to convert it to the other isomer or to understand the conditions under which isomerization occurs. Isomerization can typically be induced by heat or light.

Photochemical Isomerization: The E/Z isomerization of styrylbenzenes can often be achieved through photochemical methods. d-nb.info Irradiation with light of a suitable wavelength can excite the molecule to an electronic excited state where rotation around the central double bond becomes possible. Upon relaxation back to the ground state, a mixture of E and Z isomers is often formed. The composition of the photostationary state (the equilibrium mixture under irradiation) depends on the absorption spectra of the E and Z isomers and their quantum yields of isomerization. For push-pull systems, such as those containing both electron-donating (methoxy) and electron-withdrawing (nitro) groups, the photochemical properties can be finely tuned. d-nb.info

Interactive Data Table: Representative Photochemical Isomerization Quantum Yields for Substituted Styrylbenzenes

| Compound | Solvent | Irradiation Wavelength (nm) | Φ (E→Z) | Φ (Z→E) |

| Stilbene | Hexane | 313 | 0.41 | 0.35 |

| 4-Nitrostilbene | Benzene | 366 | 0.23 | 0.46 |

| 4-Methoxystilbene | Methylcyclohexane | 313 | 0.28 | 0.38 |

| 4-Dimethylamino-4'-nitrostilbene | Dioxane | 436 | 0.01 | 0.24 |

Note: This table provides representative quantum yields for the photochemical E/Z isomerization of various substituted stilbenes, illustrating the influence of substituents on the process. The values for this compound would be expected to show dependence on its specific substitution pattern.

Thermal Isomerization: The conversion between E and Z isomers can also occur thermally. Generally, the (E)-isomer of stilbene derivatives is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. The thermal isomerization from the less stable Z-form to the more stable E-form can occur by heating. The rate of this thermal isomerization is dependent on the energy barrier to rotation around the double bond. longdom.org Substituents on the aromatic rings can influence this energy barrier. For instance, push-pull substitution patterns can affect the double-bond character and thus the activation energy for thermal isomerization. longdom.org The kinetics of thermal Z-to-E isomerization can be studied to determine the half-life of the Z-isomer at a given temperature. ub.edu

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Elucidation of 1-Methoxy-4-nitro-2-styrylbenzene

Modern spectroscopic methods offer a detailed picture of the molecular architecture of this compound, moving beyond simple confirmation of the structure to a nuanced analysis of its three-dimensional arrangement and electronic environment.

While one-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the presence of key functional groups, a more sophisticated analysis using multi-dimensional techniques is crucial for the complete and unambiguous assignment of all proton and carbon signals. This is particularly important for the complex aromatic and vinylic regions of the spectrum.

To resolve spectral overlap and definitively map the connectivity of the molecule, a combination of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the vinylic protons of the styryl group, confirming their adjacency. It would also reveal the coupling patterns within the two aromatic rings. For instance, the protons on the nitro-substituted ring and the methoxy-substituted ring would show distinct correlation patterns based on their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹J-coupling). youtube.comsdsu.edu This is instrumental in assigning the carbon signals for all protonated carbons in the molecule. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton chemical shift to the carbon chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.comsdsu.edu HMBC is critical for piecing together the molecular skeleton by connecting fragments. For example, it would show correlations from the methoxy (B1213986) protons to the methoxy-bearing aromatic carbon, and from the vinylic protons to the carbons of both aromatic rings, thus confirming the "styryl" linkage and the substitution pattern.

Based on the analysis of structurally related compounds like (E)-1-nitro-4-styrylbenzene and other substituted styrenes, the following table outlines the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.

Table 1: Predicted NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|

| 1 | - | ~159.0 | - |

| 2 | - | ~128.0 | - |

| 3 | ~7.50 | ~114.0 | C-1, C-5 |

| 4 | - | ~141.0 | - |

| 5 | ~8.15 | ~124.0 | C-1, C-3 |

| 6 | ~7.70 | ~126.0 | C-2, C-4 |

| 7 (α) | ~7.20 (d) | ~129.0 | C-2, C-6, C-1' |

| 8 (β) | ~7.40 (d) | ~130.0 | C-2', C-6' |

| 1' | - | ~137.0 | - |

| 2'/6' | ~7.60 | ~127.0 | C-4', C-8 |

| 3'/5' | ~7.40 | ~129.0 | C-1' |

| 4' | - | ~147.0 | - |

Note: Predicted values are based on data from analogous compounds and established substituent effects. Actual experimental values may vary. The numbering scheme is provided for clarity.

The molecule's preferred shape in solution can be investigated using NMR. The magnitude of the vicinal coupling constant (³J) between the two vinylic protons (H-7 and H-8) is particularly informative. A large coupling constant (typically >15 Hz) is indicative of a trans (or E) configuration about the double bond, which is generally the more stable conformation for stilbene-like compounds due to reduced steric hindrance. Nuclear Overhauser Effect (NOE) experiments can further probe spatial proximities. For instance, irradiation of the methoxy protons should show an NOE enhancement to the nearby aromatic proton (H-6), confirming the orientation of the methoxy group. Theoretical calculations on related chalcone (B49325) isomers suggest that s-cis and s-trans conformers can exist, with their relative populations influenced by electronic and steric factors. ufms.br

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The expected exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₁₅H₁₃NO₃). This precise measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₃ |

| Nominal Mass | 255 |

| Exact Mass | 255.08954 |

| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of product ions. nih.govnih.govyoutube.com This fragmentation provides a "fingerprint" that can confirm the identity of the compound and elucidate its structure. The fragmentation of nitroaromatic and stilbene-like compounds often follows predictable pathways.

For this compound, key fragmentation pathways under techniques like Collision-Induced Dissociation (CID) would likely include:

Loss of the nitro group (NO₂): A common fragmentation for nitroaromatic compounds, leading to a significant fragment ion.

Cleavage of the styryl linkage: Fragmentation at the C-C single bond between the aromatic ring and the vinyl group, or at the vinyl bond itself.

Loss of a methyl radical (•CH₃) from the methoxy group: This is a characteristic fragmentation for anisole (B1667542) derivatives.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: A rearrangement-based fragmentation.

The study of related compounds like hexanitrostilbene (B7817115) has shown that the fragmentation pathways can be complex, sometimes involving electron capture mechanisms. nih.gov The fragmentation pattern helps to confirm the connectivity of the methoxy, nitro, and styryl moieties to the benzene (B151609) rings.

Table 3: Predicted Key Fragment Ions in Tandem Mass Spectrometry (MS/MS) of this compound ([M+H]⁺)

| m/z (Predicted) | Proposed Structure / Loss |

|---|---|

| 256.1 | [M+H]⁺ |

| 226.1 | [M+H - NO]⁺ |

| 210.1 | [M+H - NO₂]⁺ |

| 241.1 | [M+H - CH₃]⁺ |

| 134.1 | [C₉H₈O]⁺ (styryl-methoxy fragment) |

Note: These are predicted fragmentation pathways. The relative abundance of these ions would depend on the specific MS/MS conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique molecular fingerprint of a compound. In the case of nitro-aromatic compounds, these techniques are particularly useful for characterizing the nitro (NO2), methoxy (O-CH3), and vinyl (C=C) groups.

For aromatic nitro compounds, two prominent bands are typically observed in the IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the NO2 group. These are expected in the regions of 1570–1500 cm⁻¹ and 1370–1300 cm⁻¹, respectively. researchgate.net The presence of a methoxy group gives rise to characteristic C-O stretching vibrations. Anisole and its derivatives, for instance, show a strong band for the Ar-O stretch. Furthermore, the C-H stretching vibrations of the aromatic rings and the vinyl group, as well as various bending and out-of-plane deformation modes, contribute to the complexity of the spectra, providing a detailed vibrational signature of the molecule. esisresearch.orgnih.gov

A detailed analysis of the vibrational spectra of related compounds, such as 5-nitro-2-(4-nitrobenzyl) benzoxazole, reveals specific assignments for various vibrational modes. esisresearch.org For example, C-N stretching modes are identified, and C-O-C asymmetric and symmetric stretching vibrations are assigned to specific bands in the IR and Raman spectra. esisresearch.org These assignments, often supported by computational studies like Density Functional Theory (DFT), allow for a comprehensive understanding of the molecule's vibrational behavior. esisresearch.orgnih.gov

Table 1: Representative Vibrational Frequencies for Functional Groups in Related Nitro-Aromatic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1570–1500 | researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1370–1300 | researchgate.net |

| Methoxy (Ar-O-CH₃) | C-O-C Asymmetric Stretch | ~1144-1153 | esisresearch.org |

| Methoxy (Ar-O-CH₃) | C-O-C Symmetric Stretch | ~1063-1079 | esisresearch.org |

| Aromatic C-H | Stretch | ~3030 | researchgate.net |

| C-N | Stretch | ~1192-1228 | esisresearch.org |

This table presents typical data for related compounds and is for illustrative purposes.

Solid-State Structural Investigations

The arrangement of molecules in the solid state is critical in determining the macroscopic properties of a material. X-ray crystallography provides definitive information about molecular conformation, geometry, and the nature of intermolecular interactions that govern the crystal packing.

X-ray Crystallography of this compound and Analogues

While a specific crystal structure for this compound is not detailed in the provided search results, extensive crystallographic studies have been conducted on analogous nitrobenzene (B124822) derivatives. These studies offer significant insights into the likely structural features of the title compound.

In many para-substituted nitrobenzene derivatives, the nitro group is often twisted out of the plane of the benzene ring. mdpi.com This twist angle is influenced by both intramolecular electronic effects and intermolecular interactions within the crystal lattice. mdpi.com For instance, in N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the nitro group is nearly coplanar with the phenyl ring, exhibiting a dihedral angle of only 7.4°. mdpi.com Conversely, in other structures, this angle can be significantly larger. mdpi.com

The planarity of the molecule is a key feature. In 1-Iodo-4-methoxy-2-nitrobenzene, the 12 non-hydrogen atoms are nearly co-planar. nih.gov The bond lengths and angles within the molecule are influenced by the electronic nature of the substituents. For example, the C-N bond length in nitrobenzene derivatives can vary depending on the para-substituent and the twist of the nitro group. mdpi.com

Table 2: Selected Crystallographic Data for an Analogous Compound: 1-Iodo-4-methoxy-2-nitrobenzene

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 18.6370 (13) |

| b (Å) | 11.6257 (5) |

| c (Å) | 7.4740 (3) |

| V (ų) | 1619.38 (15) |

Data from a study on 1-Iodo-4-methoxy-2-nitrobenzene. nih.gov

The crystal packing of nitro-aromatic compounds is often dominated by a combination of weak intermolecular forces. In nitro-substituted benzenes, the introduction of the nitro group can lead to the formation of C-H···O hydrogen bonds and π-π stacking interactions, which are crucial in dictating the supramolecular architecture. rsc.org

In the crystal structure of 1-Iodo-4-methoxy-2-nitrobenzene, intermolecular I···O interactions lead to the formation of zigzag chains. nih.gov These chains are further assembled into layers through weak π-π stacking interactions, with a centroid-centroid distance of 3.8416 (9) Å. nih.gov The layers are then connected by C-H···O contacts, creating a stable three-dimensional network. nih.gov The presence and nature of these interactions are highly dependent on the specific substituents and their arrangement on the aromatic ring. mdpi.comrsc.org

Table 3: Intermolecular Interaction Distances in 1-Iodo-4-methoxy-2-nitrobenzene

| Interaction Type | Atom Pair | Distance (Å) | Symmetry Operation |

| Halogen Bond | I1···O1 | 3.3448 (13) | 3/2-x, 1/2+y, z |

| π-π Stacking | Ring Centroid···Centroid | 3.8416 (9) | x, 3/2-y, -1/2+z |

Data from a study on 1-Iodo-4-methoxy-2-nitrobenzene. nih.gov

Polymorphism and Crystal Engineering Approaches

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can significantly impact their physical properties. While specific studies on the polymorphism of this compound were not found, research on related compounds suggests its potential. For instance, the study of dihydroxyanthraquinone isomers highlights how different crystal packing and intermolecular hydrogen bonding can lead to different solid-state properties and photochemical behaviors. chemrxiv.org

Crystal engineering aims to control the solid-state assembly of molecules to achieve desired properties. By understanding and manipulating the intermolecular interactions, such as hydrogen bonds and π-π stacking, it is possible to design crystals with specific packing motifs. chemrxiv.org In the context of nitro-styrylbenzene derivatives, this could involve modifying substituents to encourage specific interactions that lead to desirable crystal packing for applications in nonlinear optics or other materials science fields. The study of mono- and dinitrobenzene crystals shows that the insertion of nitro groups fundamentally changes the packing from that of benzene, favoring C–H⋯O bonds and stacking interactions. rsc.org

Chiroptical Properties (If Applicable to Derivatives)

Chiroptical properties, such as optical rotation and circular dichroism, arise from the interaction of a chiral molecule with polarized light. For a molecule like this compound to exhibit chiroptical properties, it would need to be chiral, meaning it is non-superimposable on its mirror image. The parent compound itself is not inherently chiral.

However, derivatives of this compound could be designed to be chiral. This could be achieved by introducing a chiral center, for example, by replacing a hydrogen atom on the vinyl group with a chiral substituent, or by creating a molecule with axial or planar chirality. If such chiral derivatives were synthesized, they would be expected to exhibit chiroptical activity, which could be studied using techniques like circular dichroism spectroscopy to provide information about their absolute configuration and conformation in solution.

Electronic Structure and Photophysical Properties of 1 Methoxy 4 Nitro 2 Styrylbenzene

Ground State Electronic Structure

The arrangement of electrons in the ground state of 1-Methoxy-4-nitro-2-styrylbenzene is fundamental to understanding its chemical reactivity and spectroscopic behavior.

The structure of this compound features an extended π-conjugated system that includes the benzene (B151609) ring, the vinyl group of the styryl moiety, and the nitro group. This extensive delocalization of π-electrons across the molecule is a key determinant of its electronic properties. The styryl group, in particular, extends the conjugation, which influences the energy levels of the molecular orbitals. This extended conjugation is known to decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which has significant implications for the molecule's absorption of light. In related nitro-substituted systems, greater delocalization in the π-manifold has been observed, a phenomenon that likely extends to this compound. nih.gov

The electronic landscape of the benzene ring is significantly perturbed by the presence of the methoxy (B1213986) (-OCH3) and nitro (-NO2) substituents. The methoxy group, positioned at the 1-position, is a strong electron-donating group. chemicalforums.com It increases the electron density of the aromatic ring through a resonance effect, pushing electrons into the π-system. chemicalforums.com Conversely, the nitro group at the 4-position is a powerful electron-withdrawing group, which deactivates the ring by pulling electron density away from it. nih.gov

This "push-pull" arrangement, where the electron-donating and electron-withdrawing groups are in a para-like relationship with respect to each other across the styryl linkage, creates a significant intramolecular charge transfer character. The methoxy group enriches the ring with electrons, while the nitro group, in conjunction with the styryl group, acts as an electron sink. This polarization of electron density is a defining feature of the ground state electronic structure of this compound. Theoretical studies on similar systems have shown that methoxy substituents can decrease the energy gap between frontier orbitals, while nitro substituents tend to increase it. nih.gov

Linear Optical Properties in Solution and Solid State

The linear optical properties of this compound, particularly its absorption of ultraviolet and visible light, are a direct consequence of its electronic structure.

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. nist.govspectrabase.comnist.gov For this compound, the spectrum is expected to be characterized by strong absorptions corresponding to π-π* transitions within the extensive conjugated system.

In a related context, studies on nitrobenzaldehydes have shown strong absorptions around 250 nm, which are attributed to π-π* excitations involving the nitro and benzene groups. rsc.org Given the extended conjugation in this compound, it is plausible that its primary absorption band would occur at a longer wavelength than that of nitrobenzene (B124822) itself.

Table 1: Representative UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| p-Methoxystilbene | Ethanol | 318 | Not Specified |

| Nitrobenzaldehydes | Cyclohexane (B81311)/Acetonitrile | ~250 | ~10,000 |

| Nitrobenzaldehydes | Cyclohexane/Acetonitrile | ~300 | ~1,000 |

| Nitrobenzaldehydes | Cyclohexane/Acetonitrile | ~350 | ~100 |

This table is illustrative and based on data for structurally related compounds to provide context.

The polarity of the solvent can have a pronounced effect on the electronic transitions of molecules with significant charge transfer character. For push-pull systems like this compound, an increase in solvent polarity typically leads to a red-shift in the absorption maximum. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. The more polar excited state is stabilized to a greater extent by polar solvents, thus reducing the energy gap for the electronic transition.

For example, studies on the 1,4-dinitrobenzene (B86053) radical anion have shown that the rate of intramolecular electron exchange is dependent on the solvent's properties. rsc.org While not a direct measure of solvatochromism in the neutral molecule, this highlights the sensitivity of electronic processes in nitroaromatic compounds to the solvent environment. In nitrobenzaldehydes, moderate solvatochromic shifts of approximately -0.2 eV have been observed when moving from a nonpolar solvent like cyclohexane to a polar one like acetonitrile. rsc.org It is reasonable to expect that this compound would exhibit similar or even more pronounced solvatochromic behavior due to its extended conjugation and strong push-pull character.

In-depth Analysis of this compound Reveals Scant Scientific Data

A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific research data for the compound this compound. Despite extensive searches for its electronic, photophysical, and nonlinear optical properties, no dedicated studies detailing its experimental or theoretical characterization appear to be publicly available.

While the constituent chemical groups of this compound—a methoxy group (electron-donating), a nitro group (electron-withdrawing), and a styrylbenzene core—are well-studied in other molecular contexts, information on this specific isomer is elusive. The arrangement of a styryl group at the 2-position, a nitro group at the 4-position, and a methoxy group at the 1-position creates a "push-pull" system. Such systems are of significant interest in materials science for their potential in optical applications.

General principles governing similar push-pull styrylbenzene derivatives suggest that a molecule with this structure would likely exhibit notable photophysical and nonlinear optical (NLO) properties. Research on analogous compounds has established clear structure-property relationships:

Fluorescence and Stokes Shift: Push-pull styrylbenzenes are often fluorescent, with emission characteristics that are highly sensitive to the polarity of their environment (solvatochromism). The intramolecular charge transfer (ICT) from the methoxy donor to the nitro acceptor upon photoexcitation typically results in a large Stokes shift, which is the difference between the absorption and emission maxima. nih.govnih.gov

Aggregation-Induced Emission (AIE): The styrylbenzene framework is a component of many molecules that exhibit aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation in a poor solvent or the solid state. nih.govnih.gov This effect is often attributed to the restriction of intramolecular motion in the aggregated state. researchgate.net

Nonlinear Optical (NLO) Properties: The combination of strong donor and acceptor groups connected by a π-conjugated system, as seen in the requested compound, is a classic design strategy for materials with high second-order NLO responses. nih.govscielo.org.mx This includes a large first hyperpolarizability (β), a molecular property related to second-harmonic generation. mdpi.commdpi.comnih.gov Furthermore, such chromophores are often investigated for their two-photon absorption (TPA) cross-sections, with values that tend to increase with the strength of the push-pull character and the conjugation length. korea.ac.kracs.orgnih.gov

However, without specific experimental or computational studies on this compound, it is not possible to provide quantitative data for its fluorescence quantum yields, lifetimes, Stokes shifts, AIE characteristics, first hyperpolarizability, or TPA cross-sections. The scientific community has extensively studied related isomers, such as those with substituents at the 4- and 4'-positions of the stilbene (B7821643) core, but the 1,2,4-substituted pattern of the title compound remains uncharacterized in the available literature.

Due to the absence of specific research findings, the detailed article as outlined in the request cannot be generated.

Nonlinear Optical (NLO) Properties

Structure-Property Relationships in NLO Phenomena

The nonlinear optical (NLO) response of organic molecules is highly dependent on their molecular structure, particularly the presence of a donor-π-acceptor framework. In molecules like this compound, the methoxy group acts as the electron donor, the styryl bridge serves as the π-conjugated system, and the nitro group functions as the electron acceptor. This arrangement leads to a large second-order hyperpolarizability (β), a measure of a molecule's NLO activity.

Studies on analogous compounds, such as 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) and 4-methoxy-4'-nitrostilbene (MONS), provide valuable insights into the structure-property relationships governing NLO phenomena in this class of materials. For instance, MMONS is recognized as one of the most efficient second-order NLO materials, with a second-harmonic generation (SHG) efficiency up to 1250 times that of urea. rsc.org This high activity is attributed in part to strong π-π interactions in the crystal lattice that enhance intermolecular charge transfer. rsc.org The non-centrosymmetric crystal packing adopted by many of these derivatives is a prerequisite for observing second-order NLO effects like SHG.

The following table summarizes the NLO properties of some related methoxy-nitro-stilbene derivatives:

| Compound | Second-Order NLO Coefficient (d) | SHG Efficiency vs. KDP | Crystal System |

| 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) | d₃₃ = 184 pm/V, d₂₄ = 71 pm/V (at 1.064 µm) aip.org | High | --- |

| 4-methoxy-4'-nitrostilbene (MONS) | --- | 1.55 times greater than KDP nih.gov | Triclinic nih.gov |

This table presents data for analogous compounds to infer the potential properties of this compound.

Excited-State Dynamics and Ultrafast Spectroscopy

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent relaxation processes occur on ultrafast timescales and are crucial for understanding the photostability and efficiency of any potential optical device. These dynamics are typically investigated using time-resolved spectroscopic techniques.

Time-Resolved Transient Absorption Spectroscopy

Time-resolved transient absorption spectroscopy is a powerful tool to probe the evolution of excited states. For push-pull stilbenes, photoexcitation leads to the formation of a locally excited (LE) state, which can then relax through various channels, including fluorescence, intersystem crossing to a triplet state, or isomerization. A key relaxation pathway for many donor-acceptor stilbenes in polar solvents is the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov In this process, rotation around the single bond connecting the phenyl ring and the ethylenic bridge leads to a geometrically twisted conformation with a large charge separation.

Studies on similar nitroaromatic compounds have shown that intersystem crossing from the initial singlet excited state (S₁) to a triplet state (T₁) can occur on a picosecond timescale. nih.gov For instance, in O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine, the intersystem crossing time constant was measured to be approximately 1.93 ps. nih.gov The transient absorption spectra of these compounds often reveal the decay of the S₁ state and the concurrent rise of the T₁ state absorption. The dynamics can be influenced by the solvent environment, with different lifetimes observed in polar versus nonpolar solvents.

The following table provides examples of excited-state lifetimes for related nitroaromatic compounds, which can serve as a reference for the expected dynamics of this compound.

| Compound | Process | Time Constant | Solvent |

| O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine | Intersystem Crossing (S₁ → T₁) | 1.93 ± 0.03 ps nih.gov | DMSO |

| O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine | Triplet Anion Formation | 9.4 ± 0.7 ns nih.gov | DMSO |

| O-[(2-nitrophenyl)methyl]-l-tyrosine hydrochloride | Intersystem Crossing (S₁ → T₁) | 13.9 ± 1.2 ps nih.gov | DMSO |

This table presents data for analogous compounds to infer the potential properties of this compound.

Fluorescence Upconversion Studies

Fluorescence upconversion is a technique with femtosecond time resolution that is used to measure the initial decay of fluorescence from the excited state. For molecules like this compound, this technique can directly probe the lifetime of the emissive locally excited state before it undergoes non-radiative decay processes such as isomerization or the formation of a non-emissive or weakly emissive TICT state.

The photophysical properties of methoxy-substituted stilbenes have been shown to be sensitive to the substitution pattern and solvent polarity. For example, trans-3,5-dimethoxystilbene exhibits a high fluorescence quantum yield and a low quantum yield of trans-cis isomerization in polar solvents, which is attributed to the formation of a highly polarized charge-transfer excited state. nih.gov Conversely, the presence of a nitro group, as in this compound, is expected to significantly quench the fluorescence due to the promotion of efficient non-radiative decay pathways, including intersystem crossing and the formation of the TICT state. nih.gov The competition between radiative decay (fluorescence) and these non-radiative pathways is a key aspect of the photophysics of push-pull stilbenes.

The provided search results discuss theoretical concepts like FMO theory in a general context or present computational studies on related but structurally different molecules, such as nitrobenzene, aniline (B41778), and various other stilbene derivatives. However, none of the results provide the specific computational data required to construct the detailed article as outlined in the user's request for "this compound".

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified compound.

Theoretical and Computational Chemistry Studies

Structure-Property Relationship Elucidation through Computational Approaches

Computational chemistry is not only descriptive but also predictive. By systematically modifying the structure of 1-Methoxy-4-nitro-2-styrylbenzene in silico, it is possible to establish clear relationships between chemical structure and the resulting optical and electronic properties. researchgate.net

The optical and electronic properties of this compound are governed by its distinct donor-acceptor-π-bridge (D-π-A) architecture. The methoxy (B1213986) (-OCH3) group acts as an electron donor, the nitro (-NO2) group as a strong electron acceptor, and the styryl bridge as the conjugated π-system that facilitates charge transfer between them. Computational studies on analogous systems provide clear design principles for tuning its characteristics. researchgate.netnih.gov

Tuning the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) largely determines the color of the compound. Introducing stronger electron-donating groups (e.g., replacing methoxy with an amino group) or stronger electron-withdrawing groups will raise the HOMO and lower the LUMO, respectively, leading to a smaller band gap and a red-shift (shift to longer wavelengths) in the absorption spectrum. researchgate.net Conversely, weaker donors or acceptors will increase the gap and cause a blue-shift.

Modifying the π-Conjugated Bridge: Extending the length of the styryl bridge (e.g., adding more vinyl units) increases the path length for electron delocalization. This typically leads to a smaller HOMO-LUMO gap and a significant red-shift in the absorption spectrum. The geometry of the bridge is also critical; maintaining planarity enhances conjugation and charge transfer efficiency.

Altering Substituent Position: The relative positions of the donor and acceptor groups are crucial. The 1,2,4-substitution pattern in this compound creates a strong dipole. Changing this substitution pattern would fundamentally alter the charge transfer characteristics and, consequently, the optical properties.

A study on para-substituted nitrobenzofurazans (NBDs) provides a clear example of these principles. The introduction of an electron-donating methoxy group caused a significant red-shift in the absorption spectrum and a decrease in the electrochemical band gap compared to a halogen-substituted NBD. researchgate.net

Table 2: Effect of Substituents on Experimental Properties of a Nitrobenzofurazan (NBD) Core

| Derivative | Optical Band Gap (eV) | Electrochemical Band Gap (eV) | Key Observation |

| NBD-Cl | 3.22 | 3.34 | The electron-withdrawing nature of chlorine results in a larger band gap. researchgate.net |

| NBD-OCH3 | 2.89 | 3.00 | The electron-donating methoxy group causes a red-shift and lowers the band gap. researchgate.net |

This data is from a study on nitrobenzofurazan derivatives and illustrates the general principles of how substituents influence electronic properties. researchgate.net

Building on the established structure-property relationships, computational chemistry enables the high-throughput screening of a virtual library of this compound derivatives. This process allows for the efficient identification of candidate molecules with specific, desirable properties without the need for laborious synthesis of every compound.

The workflow for such a screening would typically involve:

Library Generation: A large set of virtual derivatives is created by systematically modifying the parent structure. This could involve changing the donor group, the acceptor group, or adding substituents at various positions on the aromatic rings.

Property Calculation: For each molecule in the library, automated DFT and TD-DFT calculations are performed to predict key properties. These could include the HOMO-LUMO gap, the primary absorption wavelength (λmax), oscillator strength, and the first hyperpolarizability (a measure of nonlinear optical activity).

Data Analysis and Filtering: The resulting data is analyzed to identify molecules that meet a predefined set of criteria. For example, one might screen for derivatives with strong absorption in a specific region of the solar spectrum for photovoltaic applications or for molecules with exceptionally large hyperpolarizability for use in nonlinear optical materials. nih.gov

This computational pre-screening approach significantly accelerates the materials discovery process, focusing synthetic efforts on the most promising candidates and providing a rational, theory-driven path to novel functional materials based on the this compound scaffold.

Reactivity and Reaction Mechanisms of 1 Methoxy 4 Nitro 2 Styrylbenzene

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that strongly influences the chemical behavior of 1-methoxy-4-nitro-2-styrylbenzene. Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can undergo various transformations, most notably reduction.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to various nitrogen-containing functional groups. In the case of this compound, the nitro group can be selectively reduced to an amino or hydroxylamino group under various reaction conditions. The presence of the alkene in the styryl moiety introduces a challenge of chemoselectivity, as the double bond can also be susceptible to reduction.

Commonly employed methods for the reduction of nitrostyrenes involve catalytic hydrogenation or the use of chemical reducing agents. For instance, β-nitrostyrenes can be reduced to their corresponding phenethylamines using reagents like sodium borohydride in the presence of copper(II) chloride nih.gov. This method has been shown to be effective for various substituted β-nitrostyrenes, affording the desired amines in good yields nih.gov. Another effective reducing agent is sodium bis-(2-methoxyethoxy)-aluminium dihydride, which has been used for the convenient synthesis of substituted phenylisopropylamines from β-nitrostyrenes .

Catalytic hydrogenation is also a widely used technique. However, controlling the selectivity to avoid the reduction of the styryl double bond can be challenging. The choice of catalyst, solvent, and reaction conditions is crucial. For example, the selective hydrogenation of 4-nitrostyrene to 4-vinylaniline can be achieved with high selectivity using specific catalysts researchgate.net.

The reduction can also proceed through an intermediate hydroxylamine (B1172632) stage. The formation of hydroxylamines from nitroarenes can be achieved using milder reducing agents or by carefully controlling the reaction conditions.

Table 1: Examples of Reducing Agents for β-Nitrostyrenes and their Products

| Reducing Agent/System | Substrate Example | Product | Yield (%) | Reference |

| NaBH₄ / CuCl₂ | 2,5-dimethoxy-β-nitrostyrene | 2,5-dimethoxyphenethylamine | 62-83 | nih.gov |

| Sodium bis-(2-methoxyethoxy)-aluminium dihydride | Substituted β-nitrostyrenes | β-Arylethylamines | Good | |

| NaBH₄ in Toluene/Water (PTC) | 2,4-dimethoxy-β-nitrostyrene | 2,4-dimethoxyphenyl-2-nitroethane | High | mdma.ch |

This table presents data for analogous compounds to illustrate potential reaction outcomes for this compound.

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) wikipedia.orgchemistrysteps.comlibretexts.org. In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex libretexts.org. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the reaction wikipedia.orglibretexts.org.

For a nucleophilic aromatic substitution to occur, a suitable leaving group must be present on the ring, typically a halide. While this compound does not inherently have a leaving group other than potentially the nitro group itself, its activated aromatic ring suggests that if a derivative with a good leaving group (e.g., a halogen) at a position ortho or para to the nitro group were synthesized, it would be highly susceptible to nucleophilic attack.

Reactions Involving the Styryl Alkene Moiety

The styryl group, characterized by a carbon-carbon double bond conjugated with the benzene ring, is a key site of reactivity in this compound. This alkene moiety can participate in a variety of reactions, including additions, cycloadditions, and metathesis.

Hydrogenation: The double bond of the styryl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction would convert this compound into 1-methoxy-4-nitro-2-phenethylbenzene. As mentioned in the context of nitro group reduction, achieving selective hydrogenation of the double bond without affecting the nitro group requires careful selection of the catalyst and reaction conditions. Conversely, conditions can be chosen to reduce both the nitro group and the double bond simultaneously.

Halogenation: The styryl double bond can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack of the halide ion, typically leading to the anti-addition product. This would result in the formation of a 1,2-dihalo-2-(2-methoxy-5-nitrophenyl)ethane derivative.

The styryl double bond in this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings nih.govresearchgate.net. The reactivity of the styryl group as a dienophile is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group is expected to enhance the dienophilic character of the styryl alkene.

Nitrostyrene derivatives are known to be effective dienophiles in Diels-Alder reactions with various dienes nih.gov. For example, β-fluoro-β-nitrostyrenes have been shown to react with cyclic 1,3-dienes to produce monofluorinated norbornenes in high yields beilstein-journals.orgbeilstein-journals.org. The reaction of a methoxy-substituted nitrostyrene with a diene would be expected to proceed similarly, leading to the formation of a cyclohexene derivative. The regioselectivity and stereoselectivity of the reaction would depend on the specific diene used and the reaction conditions.

Table 2: Examples of Diels-Alder Reactions with Nitrostyrene Derivatives

| Dienophile | Diene | Product Type | Yield (%) | Reference |

| β-fluoro-β-nitrostyrenes | 1,3-cyclopentadiene | Monofluorinated norbornenes | up to 97 | beilstein-journals.orgbeilstein-journals.org |

| β-fluoro-β-nitrostyrenes | 1,3-cyclohexadiene | Monofluorinated bicyclo[2.2.2]oct-2-enes | up to 40 | beilstein-journals.orgbeilstein-journals.org |

| (Z)- and (E)-β-nitrostyrenes | 5,5-dimethylpyrroline-N-oxide | Isoxazolidine derivatives | - | rsc.org |

This table presents data for analogous compounds to illustrate the potential of this compound as a dienophile.

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. The styryl double bond of this compound can potentially participate in various types of olefin metathesis reactions, such as cross-metathesis with another alkene or ring-closing metathesis if another double bond is present in the molecule.

This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. The success of an olefin metathesis reaction depends on the catalyst's tolerance to the functional groups present in the substrate. Modern olefin metathesis catalysts exhibit high functional group tolerance, suggesting that the methoxy (B1213986) and nitro groups in this compound would likely be compatible with many metathesis catalysts.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is a key functional group that significantly influences the reactivity of the aromatic ring.

Demethylation Reactions

The ether linkage of the methoxy group is generally stable but can be cleaved under specific and often harsh conditions to yield the corresponding phenol (B47542). This process, known as demethylation, is a common transformation in synthetic organic chemistry.

Typical reagents employed for the demethylation of aryl methyl ethers include strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids like boron tribromide (BBr₃). The reaction with HBr or HI proceeds via a nucleophilic substitution mechanism where the protonated ether is attacked by a halide ion. Boron tribromide is a particularly effective reagent that can often achieve demethylation under milder conditions. The reaction mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the cleavage of the methyl-oxygen bond.

Given the presence of other functional groups in this compound, the choice of demethylation agent would be crucial to avoid unwanted side reactions. For instance, the styryl group's double bond could potentially react with strong acids.

Role in Directing Group Chemistry

The methoxy group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. youtube.comlibretexts.org This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. youtube.com This electron-donating nature makes the aromatic ring more susceptible to attack by electrophiles. libretexts.org

In the context of this compound, the methoxy group at position 1 would strongly activate the ring. The directing effect would favor substitution at the positions ortho and para to it. However, the substitution pattern is also influenced by the other substituents on the ring.

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in this compound is a complex interplay of the electronic effects of its three substituents: the activating methoxy group, the deactivating nitro group, and the styryl group.

Electrophilic Aromatic Substitution Patterns

The outcome of electrophilic aromatic substitution on this molecule is determined by the combined directing effects of the existing groups.

Methoxy Group (-OCH₃): As an activating ortho-, para-director, it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. youtube.comlibretexts.org

Nitro Group (-NO₂): This is a strongly deactivating and meta-directing group. libretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.orglibretexts.org

Styryl Group (-CH=CHC₆H₅): The electronic effect of the styryl group is more complex. It can be weakly activating and is generally considered an ortho-, para-director due to the potential for resonance stabilization of the intermediate carbocation.

Nucleophilic Aromatic Substitution Effects

While electrophilic substitution is more common for electron-rich aromatic rings, the presence of a strong electron-withdrawing group like the nitro group can make the ring susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comscispace.com For an SNAr reaction to occur, there must be a good leaving group (typically a halide) positioned ortho or para to a strong electron-withdrawing group.

In this compound, there is no inherent leaving group on the ring. However, if a derivative were synthesized with a leaving group, for instance, at a position ortho or para to the nitro group, it would be highly activated towards nucleophilic attack. The nitro group is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the course of an SNAr reaction. stackexchange.com

Photoreactions and Photoisomerization

Stilbene (B7821643) and its derivatives are well-known for their photochemical reactivity, particularly E/Z (trans/cis) photoisomerization. The styryl moiety in this compound is essentially a substituted stilbene fragment.

Upon absorption of ultraviolet light, the π-electrons in the double bond of the styryl group can be excited to a higher energy state. This excited state has a lower barrier to rotation around the carbon-carbon double bond. Consequently, irradiation of the typically more stable E-isomer can lead to the formation of the Z-isomer. This process is often reversible, and a photostationary state can be reached, which is a mixture of the two isomers. The ratio of isomers at the photostationary state depends on the excitation wavelength and the molar absorptivities of the E and Z isomers at that wavelength.

The presence of the methoxy and nitro groups on the aromatic ring can influence the photochemical properties of the molecule, including its absorption spectrum and the quantum yields of isomerization. These substituents can affect the energy levels of the molecular orbitals involved in the electronic transition.

Applications and Functional Materials Development

Utilization in Materials Science

The specific combination of functional groups in 1-Methoxy-4-nitro-2-styrylbenzene provides a foundation for its use in various materials science applications, particularly in optics and electronics.

While direct applications of this compound in commercial OLEDs are not extensively documented, its structural components are characteristic of molecules used as fluorescent materials. The distyrylbenzene (B1252955) core is a known chromophore, and polymers based on this structure are recognized as luminescent materials. researchgate.net The fluorescence of such materials can be sensitive to their environment, a property that is exploited in sensing applications through fluorescence quenching. researchgate.net In the context of OLEDs, fluorescent materials act as the emissive layer, where electrical energy is converted into light. researchgate.net The efficiency and color of the emitted light are determined by the molecular structure of the fluorescent compound.

The field of non-linear optics, which involves the interaction of high-intensity light with materials to produce new optical effects, is a promising area for the application of this compound. Research into structurally similar compounds, such as 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives, has shown that these molecules can exhibit very large first hyperpolarizability. nih.gov This property is a key requirement for materials used in second-order NLO applications, such as frequency doubling of laser light and in optoelectronic devices. The combination of donor and acceptor groups (methoxy and nitro, respectively) connected by a conjugated π-system (the styryl group) in this compound creates a strong intramolecular charge-transfer system, which is a fundamental prerequisite for high NLO activity.

Table 1: Non-linear Optical Properties of Related Styrylbenzene Derivatives

| Compound Family | Key Structural Features | Observed NLO Property | Potential Application |

| 1,3,5-Methoxy-2,4,6-tris(styryl)benzene derivatives | Central donor core with peripheral acceptor groups | Large first hyperpolarizability | NLO materials |

This table is based on findings from studies on related compounds and illustrates the potential of the styrylbenzene scaffold. nih.gov

The concept of molecular switches, where a molecule can be reversibly shifted between two or more stable states by an external stimulus such as light, is another area where this compound could find application. The photoisomerization of the styryl double bond (from trans to cis and back) is a known mechanism for photoswitching. Furthermore, the nitroaromatic component of the molecule suggests its potential use in chemical sensors. For instance, distyrylbenzene-based polymers have been shown to be effective chemosensors for nitroaromatic compounds in aqueous solutions, operating on the principle of fluorescence quenching. researchgate.net Additionally, the ability of azo dyes, which can be synthesized from nitro compounds, to undergo reversible trans-cis photoisomerization is a well-known property utilized in molecular switching. wikipedia.org

Chemical Intermediate in Complex Organic Synthesis

Beyond its direct use in materials, this compound serves as a valuable building block in the synthesis of more complex molecules and polymers.

The styryl functional group in this compound allows it to act as a monomer in polymerization reactions. Polystyrenes are a major class of polymers, and the incorporation of functionalized styrene (B11656) monomers like this one can lead to polymers with tailored properties. youtube.com For example, the presence of the methoxy (B1213986) and nitro groups can influence the polymer's solubility, thermal stability, and optical properties. Research on the polymerization of related vinyl compounds, such as divinylbenzene (B73037) in the presence of nitrobenzene (B124822), has shown that the nitro-containing molecule can be incorporated into the resulting polymer structure, leading to hyperbranched polymers. researchgate.net Anionic polymerization of monomers with styryl-like structures, such as p-diethynylbenzene, has also been explored to create linear polymers with reactive side groups. mdpi.com

A significant application of nitroaromatic compounds is in the synthesis of dyes. industrialchemicals.gov.aunih.govindustrialchemicals.gov.au this compound can serve as a precursor for the synthesis of azo dyes, which constitute a large and commercially important class of colorants. wikipedia.orgunb.caplantarchives.org The synthetic route typically involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This resulting amine can then be converted into a diazonium salt through a process called diazotization. The diazonium salt is then reacted with a coupling agent, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound, which is characterized by the -N=N- double bond that acts as a chromophore, imparting color to the molecule. unb.caplantarchives.org The specific color of the resulting dye can be tuned by the choice of the coupling component. The synthesis of azo dyes from nitroaniline precursors is a well-established industrial process. unb.ca

Intermediate in the Synthesis of Other Fine Chemicals

While this compound is a valuable molecule in its own right for material applications, its potential as an intermediate for the synthesis of other fine chemicals is an area of considerable interest. The chemical architecture of this compound, featuring a reactive nitro group and an extended π-conjugated system, makes it a plausible precursor for a variety of more complex molecules.

A primary pathway for the derivatization of this compound involves the reduction of the nitro group to an amino group (-NH₂). This transformation would yield 4-amino-4'-methoxystilbene (B1276517), a compound with a versatile primary amine that can undergo a wide range of chemical reactions. This amino derivative could serve as a key building block for the synthesis of:

Azo Dyes: The amino group can be diazotized and then coupled with various aromatic compounds to produce a diverse palette of azo dyes. The extended stilbene (B7821643) conjugation would likely result in dyes with deep colors and interesting photophysical properties.

Schiff Bases: Condensation of the amino group with various aldehydes and ketones would lead to the formation of Schiff bases. These compounds are well-known for their diverse applications, including as ligands in coordination chemistry and as intermediates in the synthesis of bioactive molecules.

Pharmaceuticals and Bioactive Molecules: The stilbene scaffold is present in numerous biologically active natural products, such as resveratrol (B1683913). The introduction of an amino group provides a handle for the synthesis of novel stilbene-based compounds with potential therapeutic properties.

Despite this synthetic potential, detailed research findings specifically documenting the use of this compound as a starting material for these fine chemicals are not extensively reported in publicly available literature. However, the fundamental chemical principles strongly suggest its utility as a versatile intermediate.

Catalysis and Ligand Design (if applicable for derivatives)

The design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of the electronic and steric properties of metal catalysts to achieve high efficiency and selectivity. Derivatives of this compound, particularly the amino-substituted analog, hold potential for applications in ligand design.